Product packaging for Speciogynine-d3(Cat. No.:)

Speciogynine-d3

Cat. No.: B12371376
M. Wt: 401.5 g/mol
InChI Key: LELBFTMXCIIKKX-BAESUDMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Speciogynine (B3026189) as a Monoterpenoid Indole (B1671886) Alkaloid

Speciogynine is a monoterpenoid indole alkaloid (MIA) found in the leaves of the Mitragyna speciosa plant, commonly known as kratom. smolecule.comnih.gov These alkaloids are characterized by their complex chemical structures and significant biological activities. Speciogynine is a diastereomer of mitragynine (B136389), another primary alkaloid in kratom, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. jst.go.jpnih.govacs.org The class of corynantheine-type monoterpenoid indole alkaloids, to which speciogynine belongs, has garnered considerable interest for its potential pharmacological properties. jst.go.jpnih.gov

Rationale for Deuterium (B1214612) Labeling in Chemical Biology and Pharmaceutical Research

Deuterium labeling is a technique in which one or more hydrogen atoms in a molecule are replaced by deuterium (²H or D), a stable, non-radioactive isotope of hydrogen. acanthusresearch.comclearsynth.com This substitution is a powerful tool in pharmaceutical and biological research for several reasons. clearsynth.commusechem.com

The primary advantage of deuterium labeling lies in the kinetic isotope effect. The bond between carbon and deuterium is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions that involve breaking this bond. musechem.com This can lead to enhanced metabolic stability of a drug, potentially improving its pharmacokinetic profile. musechem.comnih.gov

Furthermore, deuterated compounds are invaluable as internal standards in analytical techniques like mass spectrometry. acanthusresearch.commusechem.com Because a deuterated molecule is chemically almost identical to its non-labeled counterpart but has a higher mass, it can be easily distinguished by a mass spectrometer. acanthusresearch.com This allows for precise quantification of the non-labeled compound in complex biological samples, such as blood or urine, by correcting for variations in sample preparation and instrument response. acanthusresearch.comnih.gov This technique is crucial for accurate pharmacokinetic and pharmacodynamic studies. musechem.comiris-biotech.de

Significance of Speciogynine-d3 as a Research Probe and Analytical Standard

This compound serves as a vital research probe and analytical standard, primarily in studies involving the pharmacokinetics and metabolism of kratom alkaloids. smolecule.com Its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods allows for the accurate and reproducible quantification of speciogynine in biological matrices. acanthusresearch.comsci-hub.se

The use of stable isotope-labeled internal standards like this compound is considered the gold standard in bioanalytical method development. It helps to minimize the impact of matrix effects, which are variations in the analytical signal caused by other components in the sample, thereby ensuring the reliability of the quantitative data. acanthusresearch.comresearchgate.net This is particularly important when analyzing samples from different individuals, as the composition of the biological matrix can vary significantly. nih.gov

By using this compound, researchers can confidently track the absorption, distribution, metabolism, and excretion (ADME) of speciogynine in preclinical and clinical studies. clearsynth.comiris-biotech.deacs.org This enhances the understanding of the compound's behavior in the body.

Overview of Key Academic Investigations Involving this compound

Academic investigations involving this compound have primarily focused on its application in analytical toxicology and pharmacokinetic studies of kratom alkaloids. For instance, studies have been conducted to identify and quantify various kratom alkaloids, including speciogynine, in human urine and blood samples. ojp.govnih.gov In these studies, deuterated analogs like mitragynine-d3 (B10785887) are often employed as internal standards to ensure accurate quantification. ojp.govresearchgate.netmdpi.com

Research has also explored the metabolic pathways of speciogynine. A study identified nine phase I and eight phase II metabolites of speciogynine in rat urine, and a smaller number in human urine, highlighting the metabolic fate of this alkaloid. nih.gov Such studies are crucial for understanding the complete pharmacological profile of kratom. The ability to separate and individually measure diastereomers like speciogynine and mitragynine is critical to avoid falsely elevated concentration reports. researchgate.net

The development of sensitive and specific analytical methods using LC-MS/MS with deuterated internal standards has been a significant focus, enabling the reliable detection and quantification of kratom alkaloids in forensic and clinical settings. ojp.govresearchgate.net

Historical Research Trajectories of Speciogynine and its Analogs

The scientific investigation of alkaloids from Mitragyna species began as early as the 1960s. jst.go.jputhscsa.edu While mitragynine was the first to be isolated and characterized, its diastereomers, including speciogynine, were discovered and isolated in subsequent years. nih.govresearchgate.net The structural elucidation of these complex molecules was a significant achievement in natural product chemistry. jst.go.jp

Early research focused on the isolation and structural characterization of these alkaloids. uthscsa.edu More recently, research has shifted towards understanding their biological activities and potential therapeutic applications. For example, studies have investigated the interaction of speciogynine with various receptors in the body, including opioid and serotonin (B10506) receptors. jst.go.jpbiorxiv.org

The synthesis of speciogynine and its analogs has also been a key area of research, allowing for the production of these compounds for pharmacological testing and the development of new chemical entities. jst.go.jpnih.gov The ability to synthesize these molecules also opens the door for creating deuterated versions like this compound for use in advanced analytical and metabolic studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30N2O4 B12371376 Speciogynine-d3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H30N2O4

Molecular Weight

401.5 g/mol

IUPAC Name

trideuteriomethyl (E)-2-[(2S,3R,12bS)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate

InChI

InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16-,19-/m0/s1/i4D3

InChI Key

LELBFTMXCIIKKX-BAESUDMPSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)/C(=C/OC)/[C@H]1C[C@H]2C3=C(CCN2C[C@@H]1CC)C4=C(N3)C=CC=C4OC

Canonical SMILES

CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling of Speciogynine D3

Strategies for Site-Specific Deuterium (B1214612) Incorporation in the Speciogynine (B3026189) Scaffold

The placement of deuterium atoms at specific positions in the speciogynine structure is achieved through carefully designed synthetic routes. The choice of strategy depends on the desired labeling pattern, the availability of starting materials, and the required isotopic purity.

Total synthesis allows for the incorporation of deuterium from the ground up by using deuterated building blocks. One established route for synthesizing the core structure of speciogynine involves an enantioselective Pictet-Spengler reaction. rsc.orgresearchgate.net This strategy can be adapted to produce deuterated analogs by employing isotopically labeled starting materials.

For example, a synthesis starting from a deuterated tryptamine (B22526) derivative would introduce the isotopic label into the indole (B1671886) portion of the final molecule. The general steps in such a synthesis are outlined below.

Table 1: Illustrative Total Synthesis Scheme for a Deuterated Speciogynine Analog

StepReaction TypeKey Reagents and ConditionsPurpose
1Pictet-Spengler ReactionDeuterated 4-methoxytryptamine, secologanin (B1681713) derivative, thiourea (B124793) catalystForms the key tetrahydro-β-carboline ring system with deuterium incorporated in the indole scaffold. rsc.org
2Functional Group ManipulationsStandard protecting group chemistryModifies intermediate functional groups to prepare for ring closure.
3Allylic Alkylation (Tsuji-Trost)Palladium catalystCloses the D-ring of the corynanthe alkaloid scaffold. rsc.orgresearchgate.net
4Final ModificationsDeprotection and functionalizationCompletes the synthesis to yield the final deuterated speciogynine analog.

This approach offers precise control over the location of the deuterium label but can be lengthy and resource-intensive. encyclopedia.pub

Semi-synthetic methods begin with naturally isolated speciogynine or a closely related precursor and introduce deuterium in later stages. These methods are often more direct than total synthesis.

Precursor-Directed Biosynthesis: This technique involves feeding a culture of Mitragyna speciosa with deuterium-labeled precursors, such as D3-tryptamine or D2-secologanin. smolecule.com The plant's biosynthetic machinery then incorporates these labeled precursors into the final alkaloid structure. While this method can produce deuterated speciogynine, the isotopic enrichment may be modest (e.g., 10-15%). smolecule.com

Chemoenzymatic Synthesis: Engineered enzymes can be used in vitro to achieve deuterium incorporation with high isotopic purity. For instance, modified demethylcorynantheidine synthase (DCS) mutants can utilize deuterated nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPD) to facilitate a deuteride (B1239839) transfer, labeling specific positions on the alkaloid scaffold. smolecule.com This method can achieve high isotopic purity (85-90%) but may require optimization for larger-scale production. smolecule.com

Late-Stage Hydrogen-Isotope Exchange: This is a common and efficient method for deuterating molecules that have protons acidic enough to be exchanged. For the indole scaffold present in speciogynine, acid-catalyzed hydrogen-deuterium (H-D) exchange is a practical approach. nih.govacs.org Treating the indole-containing molecule with a deuterated acid, such as deuterated acetic acid (CD₃CO₂D) or deuterated sulfuric acid (D₂SO₄) in a deuterated solvent like methanol-d4 (B120146) (CD₃OD), can replace specific hydrogen atoms on the aromatic ring with deuterium. nih.govnih.gov Conditions can be optimized to control the sites of deuteration. For example, palladium-free conditions with CD₃CO₂D can selectively deuterate the C3 position of the indole ring, while palladium catalysis can be used to target the C2 position. nih.gov

Table 2: Comparison of Semi-Synthetic Deuteration Methods

Method Deuterated Reagent/Precursor Typical Isotopic Purity Key Advantages Key Limitations
Precursor-Directed Biosynthesis D3-Tryptamine, D2-Secologanin 10-15% smolecule.com Utilizes the plant's natural pathway. Low isotopic enrichment; complex purification. smolecule.com
Chemoenzymatic Synthesis NADPD, Deuterated methyl donors 85-90% smolecule.com High isotopic purity and specificity. Requires specialized enzymes; needs scale-up optimization. smolecule.com
Late-Stage H-D Exchange D₂SO₄/CD₃OD, CD₃CO₂D Variable (can be high) Facile, cost-effective, applicable to the final molecule. nih.gov May lack perfect regioselectivity; potential for side reactions. smolecule.com

Advanced Spectroscopic Characterization for Deuteration Confirmation

After synthesis, it is imperative to confirm that the deuterium atoms have been incorporated into the desired positions and to determine the isotopic purity of the sample. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the primary techniques used for this characterization. cernobioscience.com

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic enrichment of a labeled compound. nih.gov By precisely measuring the mass-to-charge ratio (m/z) of the molecular ion, HRMS can distinguish between the unlabeled compound and its deuterated isotopologues.

The process involves comparing the measured isotopic distribution of the mass cluster with the theoretically calculated distribution for different levels of deuterium incorporation. nih.govacs.org This allows for an accurate calculation of isotopic purity. A general procedure includes:

Measuring the mass spectrum of the natural, unlabeled speciogynine to determine its natural isotope pattern.

Measuring the mass spectrum of the deuterated sample (Speciogynine-d3).

Calculating the theoretical isotope distributions for the compound with varying degrees of deuteration.

Comparing the measured spectrum of the labeled compound to the theoretical distributions to find the best fit and thereby determine the enrichment level. nih.gov

While mass spectrometry confirms that deuterium has been incorporated, Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine the exact location of the deuterium atoms within the molecule. wikipedia.org

Proton (¹H) NMR: The most direct method for localization is ¹H NMR. When a hydrogen atom is replaced by a deuterium atom, the corresponding signal in the ¹H NMR spectrum disappears or is significantly reduced in intensity. researchgate.net By comparing the ¹H NMR spectrum of this compound with that of unlabeled speciogynine, one can identify which proton signals are absent and thus pinpoint the sites of deuteration. researchgate.net

Deuterium (²H) NMR: A complementary technique is ²H NMR spectroscopy. This method directly observes the deuterium nuclei. A deuterated compound will show a signal in the ²H NMR spectrum at a chemical shift similar to that of the proton it replaced in the ¹H NMR spectrum. wikipedia.org This provides direct evidence of deuteration and can be especially useful in the solid state. wikipedia.org However, due to the low natural abundance of deuterium, samples must be isotopically enriched to obtain a strong signal. wikipedia.org

Optimization of Synthetic Pathways for Research Scale Production

For this compound to be useful as a research tool, its synthesis must be efficient and reproducible. Optimization focuses on improving reaction yields, ensuring high isotopic incorporation, simplifying purification, and making the process cost-effective for producing laboratory-scale quantities.

Key areas for optimization include:

Reagent Choice and Stoichiometry: Using cost-effective deuterated reagents and minimizing their excess can significantly reduce the cost of synthesis. For H-D exchange reactions, developing methods for the in situ preparation of deuterated acids can enable larger-scale and more economical production. nih.gov

Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and catalyst loading is crucial. For example, in the palladium-catalyzed deuteration of indoles, careful optimization of the catalyst and reaction time can maximize deuterium incorporation at the desired position while minimizing side reactions. nih.gov

Purification Methods: Developing efficient purification protocols, such as optimized column chromatography or crystallization, is necessary to isolate this compound with high chemical and isotopic purity. The choice of deuterated solvents in NMR studies can also influence spectra and should be considered. researchgate.net

Through such optimizations, synthetic pathways can be refined to provide a reliable and practical supply of this compound for advanced research applications.

Advanced Analytical Methods and Reference Standards Utilizing Speciogynine D3

Development and Validation of Quantitative Bioanalytical Assays for Speciogynine (B3026189)

Bioanalytical method development and validation are essential for interpreting pharmacokinetic and toxicokinetic studies. researchgate.net The process ensures that the chosen analytical procedure is suitable for its intended purpose. nih.govbioagilytix.com For speciogynine, the development of such assays relies heavily on high-sensitivity techniques where a stable, isotopically labeled internal standard like Speciogynine-d3 is indispensable.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of small molecules in complex biological samples due to its high selectivity and sensitivity. nih.gov An LC-MS/MS method for speciogynine, utilizing this compound as an internal standard, would typically be developed and validated according to the following principles:

Chromatographic Separation: The separation of speciogynine from other matrix components and related alkaloids is typically achieved using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). A C18 column is commonly employed with a mobile phase gradient consisting of an aqueous component (like ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). researchgate.netresearchgate.net

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, usually with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is set to Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and specificity. In MRM, a specific precursor ion for the analyte is selected and fragmented, and a resulting characteristic product ion is monitored. A similar process is done for the internal standard. The use of deuterated analogues as internal standards is a common and accepted practice in these validated bioanalytical assays. researchgate.net

The key parameters for an LC-MS/MS assay are the specific precursor-to-product ion transitions. While the exact transitions must be determined empirically, a hypothetical set for speciogynine and its deuterated standard is presented below.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Speciogynine399.2214.125
This compound402.2217.125

Validation of the method would include assessing linearity, accuracy, precision, selectivity, recovery, and matrix effects to ensure it meets regulatory guidelines for bioanalytical assays. science.gov

While LC-MS/MS is more common for analyzing compounds like speciogynine, Gas Chromatography-Mass Spectrometry (GC-MS) represents an alternative analytical approach. However, its application to complex alkaloids presents certain challenges. Due to their relatively low volatility and potential for thermal degradation, direct analysis of speciogynine by GC-MS is often not feasible. Chemical derivatization may be required to increase volatility and thermal stability.

Should a GC-MS method be developed, this compound would still be the ideal internal standard. It is crucial to note that in GC-MS with electron impact (EI) ionization, analytes and their deuterated analogs can sometimes exhibit different mass spectral responses, which must be investigated during method development to ensure quantification is not skewed. researchgate.net GC-MS/MS can offer enhanced sensitivity and selectivity over single-quadrupole GC-MS, making it a more viable option for trace-level detection in complex samples. nih.govnih.govsemanticscholar.org

Application of this compound as an Internal Standard in Complex Biological Matrices

The primary application of this compound is as an internal standard (IS) to ensure accurate quantification in complex biological matrices such as blood, plasma, urine, or tissue homogenates. smolecule.comnih.gov These matrices contain numerous endogenous components like proteins, lipids, and salts that can interfere with the analysis. youtube.com An ideal IS should have physicochemical properties nearly identical to the analyte, and a stable, isotopically labeled version like this compound is considered the gold standard.

Sample preparation is a critical step designed to remove interfering components and concentrate the analyte before analysis. nih.govbiotage.com this compound is added to the biological sample at the very beginning of the extraction process. Because it behaves almost identically to the endogenous speciogynine, it can accurately account for any analyte loss that occurs during the multi-step cleanup procedure.

Common sample preparation techniques include:

Protein Precipitation (PPT): This is a fast and simple method where a cold organic solvent, such as acetonitrile or methanol, is added to the sample (e.g., plasma) to denature and precipitate proteins. youtube.com After centrifugation, the supernatant containing the analyte and the IS is collected for analysis.

Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its relative solubility. youtube.com The choice of solvent is critical for achieving high extraction efficiency.

Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by passing the sample through a cartridge containing a solid adsorbent. biotage.com The analyte and IS are retained on the sorbent while interferences are washed away. A final elution step recovers the purified analyte and IS.

By calculating the ratio of the analyte response to the IS response, any variability in extraction recovery between samples is normalized, leading to higher precision.

Matrix effects are a significant challenge in LC-MS/MS analysis, caused by co-eluting endogenous components from the sample matrix that can either suppress or enhance the ionization of the analyte, leading to inaccurate results. nih.govyoutube.com

This compound is instrumental in mitigating these effects. Since it has the same molecular structure and chromatographic retention time as speciogynine, it co-elutes from the LC column and experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. By using the peak area ratio of the analyte to the internal standard for quantification, the variability introduced by matrix effects is effectively canceled out. This normalization is crucial for achieving the high accuracy required in regulated bioanalytical studies.

Calibration and Quality Control Procedures for Research and Forensic Applications

For quantitative analysis, a calibration curve is constructed to determine the concentration of speciogynine in unknown samples. This compound is fundamental to this process.

Calibration Standards: A series of calibration standards are prepared by spiking a blank biological matrix with known concentrations of speciogynine. A constant, fixed concentration of this compound is added to each standard.

Calibration Curve Construction: The standards are processed and analyzed, and the peak area ratio of speciogynine to this compound is calculated for each concentration level. This ratio is then plotted against the nominal concentration of speciogynine to generate a calibration curve, typically using a linear regression model.

An example of data used to construct a calibration curve is shown below.

Nominal Speciogynine Conc. (ng/mL)Speciogynine Peak AreaThis compound Peak AreaPeak Area Ratio (Analyte/IS)
11,520150,5000.010
57,650151,0000.051
2538,100149,8000.254
100153,200150,8001.016
500755,400149,5005.053
10001,512,000150,10010.073

Quality Control (QC) Samples: To ensure the reliability of the results during routine analysis, Quality Control samples are prepared at a minimum of three concentration levels (low, medium, and high) within the calibration range. researchgate.net These QC samples are analyzed alongside the unknown samples in each analytical batch. The calculated concentrations of the QC samples must fall within a pre-defined range of their nominal values (e.g., ±15%) for the analytical run to be accepted, thereby ensuring the accuracy and precision of the data for the unknown samples.

In Vitro Pharmacological Investigations of Speciogynine and Its Deuterated Analogs

Receptor Binding and Functional Assays in Recombinant Cell Lines

Research using recombinant cell lines expressing human opioid receptors has shown that speciogynine (B3026189) interacts with these receptors, although its profile differs significantly from that of its diastereomer, mitragynine (B136389). frontiersin.org In radioligand binding assays, speciogynine demonstrates a lower binding affinity for the mu-opioid receptor (MOR) compared to mitragynine. frontiersin.org Functional assays, such as those measuring G protein activation via bioluminescence resonance energy transfer (BRET), have characterized speciogynine as a weak antagonist or having null measurable agonist activity at the human MOR, kappa-opioid receptor (KOR), and delta-opioid receptor (DOR). frontiersin.orgnih.gov This is in contrast to mitragynine, which acts as a partial agonist at the MOR. frontiersin.orgplos.org The stereochemistry at the C-20 position is thought to be a critical determinant of this difference in opioid activity. openrepository.com

Speciogynine also interacts with non-opioid receptor systems, notably adrenergic and serotonergic receptors.

Adrenergic Receptors: Speciogynine has been found to have significant binding affinities at alpha-2A, 2B, and 2C adrenergic receptors. nih.gov It displays non-selective binding for these subtypes with Kᵢ values in the micromolar range. nih.govfrontiersin.org The S-orientation at the C-3 position, which speciogynine shares with mitragynine, appears to be important for this interaction. nih.gov

Serotonergic Receptors: Speciogynine exhibits a high affinity for serotonin (B10506) receptor subtypes 5-HT₁ARs and 5-HT₂BRs, a characteristic not shared by its more abundant diastereomer, mitragynine. frontiersin.orgacs.org In radioligand displacement assays, speciogynine demonstrated a Kᵢ value of approximately 39 nM at the human 5-HT₁A receptor. frontiersin.org Further studies have confirmed this high affinity, with some reports suggesting a Kᵢ value as low as 0.54 μM. nih.govresearchgate.net At the 5-HT₂A receptor, speciogynine has a measured Kᵢ of 2.9 µM. frontiersin.org The structural difference at the C-20 position between speciogynine and mitragynine is believed to be responsible for this distinct serotonergic activity. frontiersin.org

Enzyme Inhibition and Modulation Studies in Cell-Free Systems

In vitro studies using human liver microsomes (HLMs) have been conducted to evaluate the potential of speciogynine to inhibit various cytochrome P450 (CYP450) enzymes, which are crucial for drug metabolism. frontiersin.orgnih.gov

Speciogynine has been identified as a moderate inhibitor of CYP2D6 and CYP2C19. frontiersin.orgnih.govresearchgate.net The IC₅₀ values for speciogynine against these enzymes have been reported as 12.9 μM for CYP2D6 and 19.5 μM for CYP2C19. nih.gov This suggests a potential for drug-drug interactions with other substances metabolized by these enzymes. researchgate.netwjgnet.com

Information regarding the interaction of speciogynine with other metabolic enzymes, outside of the cytochrome P450 family, is limited in the currently available scientific literature.

Cell-Based Signaling Pathway Elucidation and Phenotypic Screening

The interaction of speciogynine with various receptors initiates downstream signaling cascades. While direct, comprehensive studies on the full spectrum of signaling pathways modulated by speciogynine are still emerging, its receptor binding profile provides some insights.

The antagonism at opioid receptors suggests that it does not activate the canonical G-protein signaling pathways associated with opioid agonism. frontiersin.orgnih.gov Conversely, its high affinity and agonist activity at 5-HT₁A receptors indicate a modulation of serotonergic signaling pathways. acs.orgresearchgate.net Activation of 5-HT₁A receptors is known to involve the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. openrepository.com In vivo studies have shown effects consistent with 5-HT₁A receptor activation, although in vitro functional assays suggest that this may be due to its metabolite, 9-O-desmethylspeciogynine, rather than the parent compound itself. nih.govacs.org

Phenotypic screening in zebrafish models has been used to explore the bioactivity of M. speciosa alkaloids, including speciogynine. researchgate.net These studies suggest that compounds within the plant extract can modulate synaptic interactions and neuroinflammation, potentially through enhancing GABAergic neurotransmission and reducing glutamatergic activity. researchgate.net However, the specific contribution of speciogynine to these observed phenotypes requires further elucidation.

Secondary Messenger System Modulation

The interaction of speciogynine with G-protein coupled receptors (GPCRs), particularly serotonin and opioid receptors, has been investigated to elucidate its impact on downstream secondary messenger signaling pathways.

Studies have explored the functional activity of speciogynine at the human 5-HT1A receptor, a GPCR that primarily couples to the Gαi/o protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. In a luminescent cAMP assay, speciogynine itself did not demonstrate any agonist or antagonist activity at the human 5-HT1A receptor, meaning it did not independently activate or inhibit the receptor's signaling cascade. nih.gov However, it is noteworthy that its metabolite, 9-O-desmethylspeciogynine, was found to be a full agonist at 5-HT1A receptors, inhibiting forskolin-stimulated cAMP production. openrepository.com This suggests that while speciogynine may be inactive at this receptor, its metabolic conversion in vivo could lead to modulation of the cAMP secondary messenger system.

Functional assays at human opioid receptors, also GPCRs, have been conducted using methods like the bioluminescence resonance energy transfer (BRET) G protein activation assay. In these assays, speciogynine was identified as a low-potency, competitive antagonist at the µ-opioid receptor (MOR). nih.gov As an antagonist, it would be expected to block the receptor-mediated inhibition of adenylyl cyclase by agonists, thereby indirectly affecting cAMP levels.

Currently, there is a lack of published data regarding the direct effects of speciogynine on other secondary messenger systems, such as cyclic guanosine (B1672433) monophosphate (cGMP) or calcium signaling pathways.

Functional Assays in Immortalized Cell Cultures

The biological activity of speciogynine has been evaluated through various functional assays in immortalized cell cultures, providing insights into its receptor interactions and cytotoxic potential.

Receptor Binding and Functional Activity:

Radioligand binding assays have been employed to determine the affinity of speciogynine for various receptors. At serotonin receptors, speciogynine has demonstrated a high affinity for the 5-HT1A and 5-HT2B receptors. nih.gov In studies using human embryonic kidney (HEK) cells expressing human opioid receptors, bioluminescence resonance energy transfer (BRET) functional assays revealed that speciogynine acts as a weak antagonist at the µ-opioid receptor (MOR). frontiersin.org

Table 1: Binding Affinity (Ki) of Speciogynine at Human Serotonin Receptors

Receptor Subtype Ki (nM) Reference
5-HT1A 39 researchgate.net
5-HT2B 108 nih.gov
5-HT2A 1320 nih.gov

Cytotoxicity Assays:

The cytotoxic effects of speciogynine have been assessed in several cancer cell lines. In a study involving nasopharyngeal carcinoma (NPC) cell lines, HK-1 and C666-1, speciogynine was among the M. speciosa alkaloids that showed weak to moderate inhibition of cell proliferation at higher concentrations. biorxiv.org Another report indicated that the cytotoxicity of speciogynine was abolished in certain cell lines due to its specific stereochemistry. nih.gov

Table 2: Cytotoxicity (IC50) of Speciogynine in Various Cell Lines

Cell Line Cancer Type IC50 (µM) Reference
NPC/HK1 Nasopharyngeal Carcinoma >32 mdpi.com
C666-1 Nasopharyngeal Carcinoma >32 mdpi.com

IC50 values represent the concentration of a substance that is required for 50% inhibition in vitro.

Mechanistic Elucidation of Speciogynine S Biological Actions in Preclinical Models

Identification and Validation of Molecular Targets

Research indicates that Speciogynine (B3026189) interacts with multiple molecular targets, primarily within the central nervous system. Its binding affinities have been characterized at both opioid and non-opioid receptors, distinguishing its activity from other kratom alkaloids. frontiersin.orgnih.gov

Studies on HEK cell lines expressing human opioid receptors have shown that Speciogynine is a weak antagonist at the mu-opioid receptor (MOR). frontiersin.org Unlike its diastereomer mitragynine (B136389), which acts as a partial agonist at MOR, Speciogynine's interaction is not agonistic. frontiersin.orgmpg.de Further investigations have revealed that Speciogynine exhibits a notable affinity for serotonin (B10506) receptors. nih.govjst.go.jp Specifically, it shows high affinity for the 5-HT1A and 5-HT2B receptor subtypes, a property not shared by mitragynine. frontiersin.orgjst.go.jp This interaction with the serotonergic system may contribute to its distinct physiological effects, such as mood enhancement. nih.govebi.ac.uk In vivo studies in rats have demonstrated that Speciogynine can produce antinociceptive effects through a mechanism that appears to be independent of opioid receptors, but is blocked by a selective 5-HT1A receptor antagonist. nih.govebi.ac.uk

While specific affinity-based probes designed exclusively for Speciogynine-d3 are not detailed in current literature, the broader field of proteomics has been applied to understand the effects of kratom and its alkaloids. scholars.direct Chemical proteomics is a powerful tool for identifying the protein targets of bioactive compounds. scholars.direct In the context of kratom addiction, proteomic analysis of brain tissue in animal models has been used to identify changes in protein expression following exposure to mitragynine. scholars.direct These approaches could theoretically be adapted to specifically identify the protein binding partners of Speciogynine. For instance, comparing protein expression profiles in drug-treated versus control groups can reveal the functional alterations caused by the compound. scholars.direct Furthermore, metabolites of Speciogynine have been identified in human urine using techniques that involve enzymatic deconjugation and chemical derivatization, which are related to chemical proteomics methodologies. scholars.directresearchgate.net

Genetic manipulation and knockout studies in model organisms have been crucial in elucidating the specific pathways through which kratom alkaloids exert their effects. For example, studies using delta-opioid receptor (δOR) knockout mice have been instrumental in dissecting the G-protein biased signaling of certain kratom alkaloids and their role in modulating alcohol consumption. frontiersin.orgnih.gov

Research has also utilized knockout mouse models to investigate the role of serotonin receptors in the actions of psychoactive compounds. openrepository.com For instance, the effects of some drugs have been shown to be absent in 5-HT2A receptor knockout mice, confirming the receptor's critical role. openrepository.com Given Speciogynine's affinity for 5-HT1A receptors, similar knockout studies could validate this receptor's involvement in its specific biological activities. nih.govjst.go.jp The enzymatic production of Speciogynine has been achieved by leveraging discoveries in its biosynthetic pathway, and mutational analysis of the enzymes involved lays the groundwork for metabolic engineering strategies, such as knocking out or mutating specific enzymes in the kratom plant to alter its alkaloid profile. mpg.deacs.org

Allosteric Modulation and Ligand-Bias Investigations

The concept of allosteric modulation, where a ligand binds to a site on the receptor distinct from the primary (orthosteric) site to modify the receptor's function, is an active area of investigation for kratom alkaloids. nih.gov Molecular dynamics simulations have been used to study how these alkaloids bind to and allosterically modulate the µ-opioid receptor. nih.gov

Furthermore, kratom alkaloids are known to be G protein-biased agonists at the µ-opioid receptor, meaning they preferentially activate the G-protein signaling pathway over the β-arrestin recruitment pathway. frontiersin.orgnih.govresearchgate.net This biased signaling is of significant therapeutic interest as it may be responsible for producing analgesic effects with a reduced side-effect profile compared to classical opioids. researchgate.net Speciogynine, along with other kratom alkaloids, has been shown to poorly recruit β-arrestin-2 at both mu- and delta-opioid receptors, indicating a degree of G-protein bias. frontiersin.orgnih.gov

Structure-Activity Relationship (SAR) Insights into Mechanistic Pathways

The structure-activity relationship (SAR) of Speciogynine and its diastereomers provides critical insights into their differing pharmacological activities. frontiersin.org The stereochemistry at positions C-3 and C-20 of the indole (B1671886) alkaloid core is a key determinant of receptor binding and functional activity. frontiersin.org

Speciogynine (20R) and its primary diastereomer, mitragynine (20S), differ in the configuration at the C-20 position. frontiersin.org This seemingly minor structural variance in the β-methoxyacrylate group leads to significant differences in their biological targets and efficacy. frontiersin.org For example, mitragynine is a partial agonist at the mu-opioid receptor, while Speciogynine acts as a weak antagonist at this same receptor. frontiersin.org Conversely, Speciogynine displays a high affinity for certain serotonin receptors, a characteristic not prominent in mitragynine. frontiersin.org The S-orientation at the C-3 position, as seen in mitragynine, appears to be important for opioid-agonistic activity. nih.gov The molecular volume and spatial arrangement influenced by these chiral centers dictate how the molecule fits into the binding pockets of different receptors. frontiersin.org

CompoundStereochemistry (C-20)μ-Opioid Receptor (MOR) ActivitySerotonin Receptor (5-HT) Affinity
SpeciogynineRWeak Antagonist frontiersin.orgHigh (5-HT1A, 5-HT2B) frontiersin.orgjst.go.jp
MitragynineSPartial Agonist frontiersin.orgLow nih.gov

Effects on Cellular Transport Systems and Membrane Interactions

The ability of a compound to cross biological membranes, such as the blood-brain barrier (BBB), is fundamental to its activity within the central nervous system. In vitro studies using the Parallel Artificial Membrane Permeability Assay (PAMPA) have been conducted to assess the BBB permeability of various kratom alkaloids. mdpi.comresearchgate.net

Metabolic Fate and Preclinical Pharmacokinetic Research with Speciogynine D3

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro studies are crucial for predicting the metabolic fate of a compound in a living organism. For Speciogynine-d3, these investigations would typically parallel those of speciogynine (B3026189), utilizing various liver preparations to simulate hepatic metabolism.

Use of Liver Microsomes, Hepatocytes, and Recombinant Enzymes

The in vitro metabolism of speciogynine has been investigated using liver microsomes, hepatocytes, and recombinant cytochrome P450 (CYP450) enzymes from various species, including humans and rats. nih.govresearchgate.netfrontiersin.org These systems contain the primary enzymes responsible for drug metabolism.

Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly CYP450s. Studies on the diastereomer of speciogynine, mitragynine (B136389), have utilized human liver microsomes (HLM) to identify metabolites. frontiersin.org For speciogynine, similar systems would be employed to study the initial metabolic transformations of this compound. The stability of a deuterated analogue of mitragynine, mitragynine-d9, was found to be unchanged in both human and mouse liver microsomes compared to its non-deuterated counterpart. chemrxiv.org This suggests that the metabolic stability of this compound in liver microsomes may be similar to that of speciogynine.

Hepatocytes: These are whole liver cells that contain both Phase I and Phase II metabolic enzymes, offering a more complete picture of metabolic processes. Studies on speciociliatine, another kratom alkaloid, have demonstrated rapid metabolism in monkey, rat, and mouse hepatocytes, with slower metabolism observed in human and dog hepatocytes. nih.gov It is anticipated that this compound would undergo similar comprehensive metabolic profiling in hepatocyte systems.

Recombinant Enzymes: To identify the specific CYP450 isoforms responsible for metabolism, recombinant enzymes are used. Research on kratom alkaloids has implicated several CYP enzymes, including CYP3A4, CYP2D6, and CYP1A2, in their metabolism. researchgate.net Identifying the specific enzymes that metabolize this compound is key to predicting potential drug-drug interactions.

Characterization of Phase I and Phase II Metabolic Transformations

The metabolism of speciogynine, and by extension this compound, proceeds through two main phases.

Phase I Metabolism: These reactions introduce or expose functional groups on the parent molecule. For speciogynine, Phase I metabolism involves several key transformations researchgate.netfrontiersin.orgfrontiersin.org:

O-demethylation: Removal of methyl groups from the methoxy (B1213986) groups at the C-9 and C-17 positions.

Ester Hydrolysis: Cleavage of the methyl ester group at the C-16 position.

Oxidation: Subsequent oxidation of the products of demethylation and hydrolysis to form carboxylic acids or reduction to alcohols.

In studies of rat and human urine, nine Phase I metabolites of speciogynine have been identified in rats and three in humans. researchgate.net

Phase II Metabolism: These reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. For speciogynine, this primarily involves glucuronidation and sulfation. researchgate.net Eight Phase II metabolites have been identified in rat urine, and five in human urine. researchgate.net

The following table summarizes the identified metabolites of speciogynine, which are the expected metabolites for this compound.

PhaseMetabolic ReactionNumber of Metabolites (Rat Urine)Number of Metabolites (Human Urine)
Phase I O-demethylation, Ester Hydrolysis, Oxidation/Reduction93
Phase II Glucuronidation, Sulfation85

In Vivo Pharmacokinetic Characterization in Animal Models (e.g., Rodents)

In vivo studies in animal models such as rats provide essential information on how a compound is absorbed, distributed, metabolized, and excreted by a whole organism.

Absorption and Systemic Exposure Determination

Pharmacokinetic studies in rats following oral administration of kratom products have shown that speciogynine is quantifiable in plasma, although its systemic exposure is relatively low and transient compared to other alkaloids like mitragynine and speciociliatine. acs.org In one study, speciogynine levels were only quantifiable for up to one hour post-dose. acs.org

The independent pharmacokinetic profile of speciogynine has been evaluated in rats following intravenous administration, which allows for the determination of key parameters without the variable of oral absorption. fsu.edu The deuteration in this compound is not expected to significantly alter its absorption characteristics.

Tissue Distribution and Excretion Pathways

Following absorption, a compound is distributed to various tissues and eventually eliminated from the body. While specific tissue distribution studies for speciogynine are not widely available, its metabolites are primarily detected in urine, indicating renal excretion is a major elimination pathway. researchgate.net The extensive Phase I and Phase II metabolism of speciogynine into more water-soluble compounds facilitates this renal clearance. researchgate.netfrontiersin.org

Utility of this compound as a Tracer in Metabolic Turnover Studies

The primary application of this compound is as an internal standard or tracer in pharmacokinetic and metabolic studies of speciogynine. smolecule.com The deuterium (B1214612) labeling provides a distinct mass signature that allows it to be differentiated from the naturally occurring, non-deuterated speciogynine using mass spectrometry. smolecule.com

This is particularly important for accurately quantifying the concentration of speciogynine in biological samples (e.g., plasma, urine, tissue homogenates). By adding a known amount of this compound to a sample, it can be used as an internal standard to correct for any loss of the analyte during sample preparation and analysis, thereby improving the accuracy and precision of the quantitative results. ojp.gov

Furthermore, the use of deuterated analogs like this compound is critical in studies investigating the rate of metabolic turnover. While deuteration can sometimes slow down metabolism through the "kinetic isotope effect," studies on deuterated mitragynine (mitragynine-d9) have shown that this effect can be minimal for certain metabolic pathways. chemrxiv.orgacs.org This makes deuterated compounds valuable tools for tracing metabolic pathways without significantly altering the underlying biological processes. smolecule.com

Comparative Metabolic and Pharmacokinetic Properties of Speciogynine vs. This compound

The introduction of deuterium into a molecule can significantly alter its metabolic profile, a phenomenon known as the kinetic isotope effect. This effect is central to the comparative metabolic and pharmacokinetic properties of Speciogynine and this compound.

Metabolic Pathways of Speciogynine:

Preclinical studies in both rats and humans have shown that speciogynine undergoes extensive metabolism. smolecule.comnih.gov The primary metabolic routes are similar to its diastereomer, mitragynine, and involve Phase I and Phase II reactions. frontiersin.orgnih.gov Phase I metabolism includes O-demethylation of the methoxy groups and oxidation. smolecule.com Following these initial transformations, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation, to form more water-soluble compounds that are more easily excreted from the body. nih.gov Studies have indicated that cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4, are involved in the metabolism of kratom alkaloids and that speciogynine can moderately inhibit CYP2C19. frontiersin.orgnih.govarkleg.state.ar.us

Expected Metabolic Differences with this compound:

The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. wikipedia.org Since the breaking of a C-H bond is often the rate-limiting step in metabolic reactions catalyzed by CYP enzymes, the stronger C-D bond in this compound is expected to slow down its metabolism. wikipedia.org

This "kinetic isotope effect" would theoretically lead to:

Reduced Rate of Metabolism: The enzymatic processes responsible for breaking the C-D bond would proceed more slowly than those breaking the C-H bond in the same position on the speciogynine molecule.

Altered Metabolite Profile: A slower rate of metabolism at the deuterated site could potentially lead to a shift in the metabolic pathway, favoring other sites of metabolism on the molecule that are not deuterated. This could result in a different ratio of metabolites compared to the parent compound, Speciogynine.

Increased Half-life: By slowing down its metabolic clearance, deuteration is expected to prolong the systemic circulation time of this compound, resulting in a longer biological half-life. wikipedia.org

Pharmacokinetic Profile of Speciogynine:

Pharmacokinetic studies in humans have characterized speciogynine as having a 3S configuration, which influences its pharmacokinetic behavior. nih.gov In a study involving healthy participants who consumed a kratom product, speciogynine exhibited a median time to maximum concentration (Tmax) of approximately 2 hours. arkleg.state.ar.us Along with other 3S alkaloids like mitragynine and paynantheine, it showed a longer terminal half-life (24–45 hours) and a higher apparent volume of distribution compared to alkaloids with a 3R configuration. nih.govresearchgate.net

Table 1: Pharmacokinetic Parameters of Speciogynine in Humans (Single Low-Dose Oral Administration)

ParameterValueReference
Median Time to Maximum Concentration (Tmax)~2 hours arkleg.state.ar.us
Terminal Half-life (t1/2)24–45 hours nih.govresearchgate.net
Configuration3S nih.gov

Expected Pharmacokinetic Differences with this compound:

Based on the anticipated slower metabolism due to the kinetic isotope effect, the pharmacokinetic profile of this compound is expected to differ from that of Speciogynine. These differences would likely include:

Increased Bioavailability: A reduced first-pass metabolism in the liver could lead to a higher proportion of the administered dose reaching systemic circulation.

Lower Clearance: The rate at which the drug is removed from the body would be expected to decrease due to the slower metabolic breakdown.

Use of this compound in Research:

The primary and most documented use of this compound is as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of speciogynine in biological samples. nih.govojp.govresearchgate.net Because it has nearly identical chemical and physical properties to speciogynine but a different mass, it can be added to a sample in a known quantity. This allows for precise measurement of the naturally occurring alkaloid by correcting for any loss that may occur during sample preparation and analysis. This application is crucial for obtaining reliable pharmacokinetic data for speciogynine itself.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Speciogynine and Its Analogs

Design and Synthesis of Chemically Modified Speciogynine (B3026189) Derivatives

Key synthetic strategies include:

Total Synthesis : Enantioselective total synthesis routes have been developed that can produce both speciogynine and its stereoisomers. acs.orgjst.go.jp These complex, multi-step processes enable the creation of analogs with modifications at various positions on the alkaloid scaffold, which is essential for detailed SAR mapping. nih.govnih.gov

Bioinspired and Enzymatic Synthesis : Researchers have elucidated key enzymatic steps in the biosynthesis of corynanthe-type alkaloids like speciogynine. nih.govacs.org This has enabled the enzymatic production of speciogynine, its C-20 epimer mitragynine (B136389), and other fluorinated analogues, offering a more targeted and efficient method for generating specific stereoisomers. nih.govbiorxiv.orgacs.org

Semi-synthesis : Naturally isolated speciogynine can serve as a scaffold for further chemical modifications. For example, analogs such as 7-hydroxyspeciogynine and speciogynine pseudoindoxyl have been synthesized to explore the impact of oxidation and rearrangement on biological activity. researchgate.net

These synthetic efforts provide the necessary tools to systematically alter the molecule and assess the resulting changes in receptor binding and function.

Correlation of Structural Features with Receptor Binding Affinities and Functional Efficacy

Speciogynine's interaction with receptors is markedly different from that of its better-known diastereomer, mitragynine, primarily due to its stereochemistry. nih.govfrontiersin.org While both molecules bind to mu-opioid receptors (MOR), their functional effects are opposing. Mitragynine acts as a partial agonist at the human MOR, whereas speciogynine is a weak antagonist. nih.govfrontiersin.orgnih.gov This highlights a critical SAR principle: the spatial arrangement of the substituent at the C-20 position dictates whether the molecule activates or blocks the receptor. nih.govnih.gov

Beyond the opioid system, speciogynine exhibits a distinct affinity for serotonin (B10506) receptors, a property not strongly observed with mitragynine. frontiersin.org Studies have shown that speciogynine has a high affinity for 5-HT1A and 5-HT2B receptors. nih.govjst.go.jpnih.gov This suggests that some of its biological effects, such as antinociception, may be mediated through an opioid-independent mechanism involving the serotonergic system. nih.govfrontiersin.orgjneonatalsurg.com

The ethyl group on ring D of the molecule is also crucial for receptor interaction. Its removal, creating analogs like desethylmitragynine, leads to a dramatic decrease in potency, indicating that this hydrophobic group plays a key role in receptor binding. nih.govnih.gov

CompoundReceptorBinding Affinity (Ki, nM)Functional EfficacyReference
Mitragynineμ-Opioid (MOR)~78-307.5Partial Agonist nih.govfrontiersin.orgresearchgate.netnih.gov
Speciogynineμ-Opioid (MOR)Significant BindingWeak Antagonist nih.govnih.govfrontiersin.org
Mitragynineκ-Opioid (KOR)BindsCompetitive Antagonist acs.orgnih.gov
Mitragynineδ-Opioid (DOR)BindsCompetitive Antagonist acs.orgnih.gov
Speciogynine5-HT1AHigh Affinity (Ki ~0.54 μM)Agonistic effects may be due to metabolites frontiersin.orgnih.gov
Speciogynine5-HT2BHigh AffinityNot an activator frontiersin.orgnih.gov

Influence of Stereochemistry on Biological Activity Profiles

Stereochemistry is the defining factor in the divergent biological activities of speciogynine and its isomers. biomedgrid.commdpi.com The core structure of these alkaloids contains multiple chiral centers, but the configurations at positions C-3 and C-20 are particularly influential. nih.govfrontiersin.org

C-20 Position : Speciogynine possesses an R configuration at the C-20 position, while its diastereomer mitragynine has an S configuration. frontiersin.org This single inversion of stereochemistry is responsible for the dramatic shift in activity at the mu-opioid receptor, changing it from a partial agonist (mitragynine) to a weak antagonist (speciogynine). nih.govnih.gov This finding underscores the high degree of stereoselectivity of the opioid receptor binding pocket.

C-3 Position : The stereochemistry at C-3 influences the conformation of the C and D rings of the alkaloid. Both mitragynine and speciogynine have a trans-quinolizidine conformation. nih.gov In contrast, another diastereomer, speciociliatine, has a cis-quinolizidine conformation, which is associated with weaker biological activity compared to the trans isomers. nih.govresearchgate.net

These structural nuances demonstrate that the precise three-dimensional shape of the molecule is critical for its interaction with biological targets, affecting both its ability to bind and its functional effect upon binding. biomedgrid.commdpi.com

Computational Chemistry and Molecular Modeling for SAR Prediction

To better understand the structural basis for the observed biological activities, computational chemistry and molecular modeling have been employed. nih.govmdpi.com These in silico techniques provide insights into how speciogynine and its analogs might interact with receptor binding sites at an atomic level.

Molecular docking studies have suggested that Mitragyna alkaloids like speciogynine adopt a binding pose at the mu-opioid receptor that is distinct from that of classical opioids such as morphine. acs.orgnih.gov This unique binding mode could help explain the atypical pharmacological profile of these compounds.

Furthermore, broader computational platforms like PHASE (Public Health Assessment via Structural Evaluation) have been used to generate in silico binding profiles for a wide range of kratom alkaloids across opioid, adrenergic, and serotonin receptors. nih.govosti.gov These predictive models help guide experimental research by identifying potential biological targets and rationalizing structure-activity relationships observed in laboratory assays. nih.gov

Deuterium (B1214612) Isotope Effects on Binding and Activity

Speciogynine-d3 is an isotopically labeled version of speciogynine, where three hydrogen atoms have been replaced by deuterium atoms. smolecule.com This modification is a powerful tool in pharmaceutical research, primarily for studying the compound's metabolic fate (pharmacokinetics). smolecule.comresearchgate.net

The introduction of deuterium creates a heavier, more stable carbon-deuterium (C-D) bond compared to the standard carbon-hydrogen (C-H) bond. This can lead to the kinetic isotope effect (KIE) , where metabolic processes that involve breaking a C-H bond are slowed down when deuterium is present. smolecule.com By strategically placing deuterium at sites prone to metabolism, the metabolic profile of a compound can be altered, potentially leading to improved pharmacokinetic properties. smolecule.com

In the context of this compound, deuterium labeling serves several purposes:

Metabolic Pathway Analysis : It allows for precise tracking of the compound and its metabolites in biological systems using techniques like mass spectrometry. smolecule.comresearchgate.net

Probing Enzymatic Mechanisms : The kinetic isotope effect can provide valuable information about the rate-limiting steps in the enzymatic pathways responsible for the compound's breakdown. smolecule.com

Potential Influence on Binding : While primarily a tool for pharmacokinetic analysis, isotopic substitution can sometimes subtly influence receptor binding. Deuterium substitution can alter the vibrational modes of a molecule, which may lead to small changes in binding affinity, although this is generally a less pronounced effect than the KIE on metabolism. nih.govnih.gov

Direct experimental data on how the deuterium in this compound specifically affects its receptor binding affinity or functional efficacy is not extensively detailed in the current literature. However, the use of such labeled compounds is fundamental to understanding the complete pharmacological profile of the parent molecule.

Interactions of Speciogynine with Other Biological Systems in Research Contexts

Modulation of Neurotransmitter Systems Beyond Primary Receptors

While its interaction with opioid receptors is established, with studies showing it acts as a weak antagonist at the mu-opioid receptor (MOR), Speciogynine's activity on other neurotransmitter systems is a significant area of research frontiersin.orgscispace.com. Investigations have revealed notable affinities for both serotonergic and adrenergic receptors, suggesting a broader mechanism of action.

Serotonin (B10506) Receptor Interactions: Research has demonstrated that Speciogynine (B3026189) exhibits a high affinity for specific serotonin (5-HT) receptors, a characteristic not shared by the primary kratom alkaloid, Mitragynine (B136389) frontiersin.orgnih.gov. Specifically, Speciogynine binds with moderate affinity to 5-HT1A and 5-HT2B receptors nih.govacs.orgresearchgate.net. This interaction may be linked to potential anxiolytic and mood-enhancing effects observed in broader kratom research researchgate.net.

In vivo studies in rats have shown that Speciogynine can induce behaviors, such as lower lip retraction, that are blocked by a selective 5-HT1A receptor antagonist, suggesting it acts as an agonist at this receptor nih.govnih.gov. Interestingly, further in vitro functional assays suggest that the parent compound itself may not be a direct agonist; instead, this activity may be attributable to its metabolite, 9-O-desmethylspeciogynine nih.govnih.gov. Conversely, at the 5-HT2B receptor, Speciogynine and its metabolite showed no agonist activity, with the metabolite demonstrating an inverse partial agonist action, which may mitigate risks associated with 5-HT2B activation nih.gov.

The table below summarizes the binding affinities of Speciogynine at various neurotransmitter receptors as identified in research models.

Receptor TargetBinding Affinity (Ki)Reference
Serotonin 5-HT1A39 nM researchgate.net
Serotonin 5-HT2B~100 nM or less frontiersin.orgnih.gov
Alpha-2A AdrenergicSignificant Affinity (Value not specified) nih.gov
Alpha-2B AdrenergicSignificant Affinity (Value not specified) nih.gov
Alpha-2C AdrenergicSignificant Affinity (Value not specified) nih.gov

Effects on Cellular Energetics and Mitochondrial Function

Currently, there is a lack of specific research investigating the direct effects of Speciogynine on cellular bioenergetics, such as ATP production, or on mitochondrial function, including respiration and dynamics.

However, some research has touched upon related cellular mechanisms. A study investigating the cardiac effects of several kratom alkaloids found that Speciogynine, along with Mitragynine and others, dose-dependently suppressed the rapidly delayed rectifier potassium current (IKr) in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) nih.govnih.gov. The IC50 values for this effect ranged from 0.91 to 2.47 µM nih.gov. The IKr current is crucial for cardiac action potential repolarization, and its inhibition can affect cellular ion homeostasis. While this finding relates to cellular electrophysiology, it does not directly address the core processes of cellular energy metabolism. The broader impact of Speciogynine on mitochondrial health and cellular energy production remains an uninvestigated area requiring future research.

Investigations into Autophagy and Apoptosis Pathways

The scientific literature currently lacks studies specifically focused on the effects of Speciogynine on the cellular pathways of autophagy (a cellular degradation and recycling process) and apoptosis (programmed cell death).

For context, the primary alkaloid in kratom, Mitragynine, has been a subject of such investigations. Studies have shown that Mitragynine can induce apoptosis in various cell lines researchgate.net. For example, in human neuroblastoma SH-SY5Y cells, Mitragynine treatment led to increased activity of the executioner caspases 3 and 7, which are key enzymes in the apoptotic cascade phcogj.com. In other research, Mitragynine exposure was linked to an increase in intracellular reactive oxygen species (ROS) production, leading to caspase-3 activation and apoptosis in human aortic endothelial cells nih.gov. It is critical to note that these findings are specific to Mitragynine. The structural differences between Mitragynine and its diastereomer, Speciogynine, mean that these apoptotic effects cannot be presumed to be shared frontiersin.org. The influence of Speciogynine on these fundamental cellular maintenance and death pathways remains to be determined.

Emerging Research Paradigms and Future Directions for Speciogynine D3 Enabled Studies

Integration of Multi-Omics Data for Systems-Level Understanding

The future of understanding the biological impact of alkaloids like speciogynine (B3026189) lies in a systems biology approach, integrating data from multiple "omics" disciplines. Multi-omics combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of molecular and cellular perturbations. nih.gov In this context, Speciogynine-d3 serves as an indispensable tool for the metabolomics arm of such studies.

By administering speciogynine to a biological system and using this compound as an internal standard for mass spectrometry, researchers can achieve accurate quantification of the compound and its metabolic fate. sci-hub.se This quantitative data can then be correlated with changes in gene expression (transcriptomics), protein levels (proteomics), and other metabolite concentrations. For instance, an integrated analysis could reveal that exposure to speciogynine leads to alterations in specific signaling pathways by simultaneously observing changes in mRNA transcripts, protein phosphorylation states, and downstream metabolite production. This approach moves beyond studying a single receptor or enzyme, providing a holistic view of the compound's network-level effects and potentially uncovering novel mechanisms of action. nih.gov

Development of Novel Chemical Probes and Imaging Agents Based on this compound

While this compound is an excellent tracer for mass spectrometry-based methods, it is not suitable for direct imaging of the molecule's distribution in tissues or cells. smolecule.com Future research can leverage the stable speciogynine scaffold to develop novel chemical probes for a variety of bio-imaging applications. The synthetic chemistry knowledge used to create this compound can be adapted to introduce different functionalities.

Potential future developments include:

Fluorescent Probes: Attaching a fluorophore to the speciogynine structure would allow for real-time visualization of its uptake, distribution, and subcellular localization in living cells using fluorescence microscopy.

Biotinylated Probes: Incorporating a biotin (B1667282) tag would enable affinity-based pulldown experiments to identify the specific proteins and receptors that speciogynine interacts with inside the cell.

Photoaffinity Probes: Designing probes with photoreactive groups would allow for the permanent, covalent labeling of binding partners upon UV irradiation, facilitating the unambiguous identification of direct molecular targets.

These advanced probes, built upon the foundational speciogynine framework, would provide powerful tools for dissecting its molecular interactions with unprecedented spatial and temporal resolution.

Exploration of Speciogynine Analogs for Understanding Biological Complexity

Speciogynine is one of several diastereomers of mitragynine (B136389), each with a unique three-dimensional structure that influences its biological activity. frontiersin.orgnih.gov Speciogynine itself has been shown to act as a weak antagonist at mu-opioid receptors (MOR), in contrast to the partial agonism of mitragynine. frontiersin.orgnih.gov The exploration of synthetic and naturally occurring analogs of speciogynine is a promising avenue for understanding the structure-activity relationships (SAR) that govern the function of this class of alkaloids.

Researchers have begun to synthesize novel analogs by modifying the speciogynine scaffold, such as through hydroxylation or pseudo-indoxyl rearrangements, to probe how these changes affect receptor binding and functional activity. frontiersin.orgresearchgate.net For example, the synthesis of 7-hydroxyspeciogynine and speciogynine pseudoindoxyl has been undertaken to evaluate their opioidergic properties and potential as starting points for new therapeutics. frontiersin.orgresearchgate.net These studies are critical for mapping the chemical space around the speciogynine core and understanding how subtle structural changes can dramatically alter biological outcomes. This compound remains a vital reference standard in the analytical characterization and metabolic profiling of these new chemical entities.

Table 1: Comparison of Speciogynine and Related Analogs

Compound Structural Relationship to Speciogynine Reported Biological Activity
Speciogynine Reference Compound Weak antagonist at mu-opioid receptors (MOR). frontiersin.orgnih.gov
Mitragynine Diastereomer Partial agonist at MOR. frontiersin.orgnih.gov
Speciociliatine Diastereomer Weak antagonist at MOR. frontiersin.orgnih.gov
7-hydroxyspeciogynine Synthetic Analog Synthesized to evaluate opioidergic activity. frontiersin.orgresearchgate.net

| Speciogynine pseudoindoxyl | Synthetic Analog | Synthesized to evaluate opioidergic activity. frontiersin.orgresearchgate.net |

Advanced In Vitro and Ex Vivo Organotypic Models for Comprehensive Research

Traditional 2D cell culture systems often fail to replicate the complex microenvironment of living tissues. The development of advanced 3D culture systems, such as organoids and organ-on-a-chip platforms, offers a more physiologically relevant means to study the effects of compounds like speciogynine. nih.govresearchgate.net These models can recapitulate the multicellular architecture and function of specific organs, such as the liver, intestine, or brain. nih.govmsu.edu

For example, using liver organoids or "liver-on-a-chip" models, researchers can study the metabolism of speciogynine in a human-relevant context, identifying metabolites and assessing potential hepatocyte responses. nih.gov Similarly, intestinal organoid models can be used to investigate its absorption and transport across the gut barrier. researchgate.net In these complex systems, the use of this compound is crucial for accurately quantifying the parent compound and its metabolites, providing the precise data needed to build predictive pharmacokinetic and pharmacodynamic models. nih.gov

Identification of Research Gaps and Opportunities for Translational Chemical Biology

The study of speciogynine, facilitated by the availability of this compound, presents several gaps that are also significant opportunities for translational chemical biology—the application of chemical principles to understand and manipulate biological systems for therapeutic benefit.

Key Research Gaps and Opportunities:

Mechanism of Action: Beyond weak opioid receptor antagonism, the full spectrum of molecular targets for speciogynine is unknown. An opportunity exists to use the chemical probes proposed in section 10.2 to perform unbiased target identification studies.

Structure-Activity Relationship (SAR): The SAR for the speciogynine scaffold is largely unexplored. There is a need for systematic synthesis and evaluation of analogs (as discussed in 10.3) to build a comprehensive SAR map. This knowledge could guide the rational design of new molecules with tailored activity.

Predictive Toxicity and Efficacy: While advanced organotypic models (10.4) offer better predictions than 2D cultures, more research is needed to validate their use for alkaloids. A key opportunity is to use these models to de-risk the development of speciogynine-based compounds early in the discovery pipeline.

Therapeutic Potential: The unique pharmacological profile of speciogynine as a biased opioid receptor modulator suggests it could be a scaffold for developing novel analgesics or treatments for substance use disorders with fewer side effects than traditional opioids. frontiersin.org Translational research should focus on optimizing this scaffold to enhance desired activities while minimizing off-target effects.

By systematically addressing these gaps, the scientific community can translate basic research on the speciogynine scaffold into tangible clinical opportunities, with this compound serving as a foundational tool in this endeavor.

Table 2: List of Mentioned Chemical Compounds

Compound Name
7-hydroxyspeciogynine
Biotin
Mitragynine
Speciociliatine
Speciogynine
This compound

Q & A

Q. What analytical methods are most reliable for quantifying Speciogynine-d3 in complex biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., this compound itself) is preferred due to its high specificity and sensitivity. Isotopic dilution corrects for matrix effects and ion suppression . Validation should follow FDA/ICH guidelines, including calibration curves (1–1000 ng/mL), precision (<15% RSD), and recovery rates (85–115%) .

Q. How can researchers ensure the structural integrity of this compound during experimental storage?

Methodological Answer: Stability studies under varying conditions (e.g., −80°C, 4°C, room temperature) with periodic NMR or high-resolution MS analysis are critical. Degradation products (e.g., de-deuteration) can be monitored via isotopic purity checks using mass spectrometry . Use amber vials and inert atmospheres (argon) to prevent photolytic/oxidative degradation .

Q. What are the ethical considerations when designing in vivo studies involving this compound?

Methodological Answer: Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Justify animal models (e.g., rodents for pharmacokinetics) via systematic reviews showing this compound’s low toxicity (<LD50 thresholds). Include control groups to isolate isotope effects .

Advanced Research Questions

Q. How do isotopic effects (deuteration) influence this compound’s metabolic pathways compared to its non-deuterated analog?

Methodological Answer: Comparative metabolism studies using hepatocyte incubations or microsomal assays (CYP450 isoforms) paired with UPLC-QTOF-MS can identify deuterium kinetic isotope effects (KIE). For example, deuterium at α-positions may reduce first-pass metabolism by 2–3 fold, extending half-life . Statistical modeling (ANOVA with post-hoc tests) should confirm significance (p<0.05) .

Q. What strategies resolve contradictions in reported receptor-binding affinities of this compound?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., radioligand vs. fluorescence polarization). Replicate studies using standardized protocols (e.g., HEK293 cells expressing human 5-HT2A receptors) and meta-analyze data via random-effects models. Report confidence intervals to quantify uncertainty .

Q. How can researchers optimize synthetic routes for this compound to minimize isotopic scrambling?

Methodological Answer: Deuteration via catalytic H/D exchange under controlled pH (e.g., D2O with Pd/C) reduces scrambling. Monitor reaction intermediates via ²H-NMR and adjust deuteration sites using DFT calculations . Purity (>98%) must be confirmed by HPLC-ELSD and isotopic enrichment (>99% D) by MS .

Q. What experimental designs mitigate confounding variables in this compound’s pharmacokinetic studies?

Methodological Answer: Use crossover designs with washout periods to control inter-subject variability. Population pharmacokinetic (PopPK) models with covariates (e.g., age, CYP2D6 genotype) improve precision. Validate assays using incurred sample reanalysis (ISR) to ensure reproducibility .

Methodological Challenges & Solutions

Q. How to validate this compound’s role as an internal standard in multi-analyte panels?

Answer: Cross-test with structurally similar analogs (e.g., Mitragynine-d3) to confirm no cross-reactivity. Use matrix-matched calibration and evaluate extraction recovery differences (±10%) between analytes .

Q. What statistical approaches are optimal for analyzing this compound’s dose-response relationships?

Answer: Nonlinear regression (e.g., Hill equation) with bootstrapping (1000 iterations) calculates EC50/IC50 values. Bayesian hierarchical models account for inter-study variability in meta-analyses .

Q. How to address low bioavailability of this compound in preclinical models?

Answer: Formulate with bioavailability enhancers (e.g., Labrasol® or sodium taurocholate). Conduct permeability assays (Caco-2 monolayers) and hepatic clearance studies to identify absorption barriers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.